molecular formula C16H21N3O2 B3117844 tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate CAS No. 227751-85-1

tert-Butyl 3-(1,8-naphthyridin-2-yl)propylcarbamate

Cat. No. B3117844
M. Wt: 287.36 g/mol
InChI Key: IHHHMZZLMBLAEO-UHFFFAOYSA-N
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Patent
US06297249B1

Procedure details

A mixture of 11-6 (4.0 g, 13.9 mmol) and 10% Pd/carbon (4.0 g) in EtOH (100 mL) was stirred under a balloon of hydrogen for 4 h. Following filtration and evaporative removal of the solvent, the residue was chromatographed (silica gel, 70:28:2 chloroform/ethyl acetate/methanol) to give 11-7 as a white solid.
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][N:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].[H][H]>CCO.[Pd].[C]>[N:1]1[C:10]2[NH:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][CH2:13][NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CN=C12)CCCNC(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Pd carbon
Quantity
4 g
Type
catalyst
Smiles
[Pd].[C]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (silica gel, 70:28:2 chloroform/ethyl acetate/methanol)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=2CCCNC12)CCCNC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.